4-(甲硫基)苯-1,2-二胺

描述

Synthesis Analysis

- Soluble Conducting Polymer Synthesis : A related compound, 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)benzenamine, was synthesized using a reaction involving 1,4-di(2-thienyl)-1,4-butanedione and benzene-1,4-diamine, hinting at possible synthesis routes for 4-(Methylthio)benzene-1,2-diamine (Yildiz et al., 2008).

- Electrochemical Synthesis : A study on the electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives may offer insights into electrochemical methods that could be adapted for synthesizing 4-(Methylthio)benzene-1,2-diamine (Sharafi-kolkeshvandi et al., 2016).

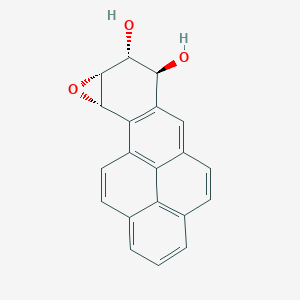

Molecular Structure Analysis

- Structural Characterization : The vibrational and conformational analysis of N1-N2-bis((pyridine-4-yl)methylene)benzene-1,2-diamine provides a template for understanding the molecular structure of similar compounds, which could be extrapolated to 4-(Methylthio)benzene-1,2-diamine (Subashchandrabose et al., 2013).

Chemical Reactions and Properties

- Chemical Synthesis and Reactions : A study on the synthesis of 2-phenyl-4-bis(methylthio)methyleneoxazol-5-one highlights the potential for diverse chemical reactions involving methylthio groups, which could be relevant for 4-(Methylthio)benzene-1,2-diamine (Amareshwar et al., 2011).

Physical Properties Analysis

- Polymer Synthesis and Properties : Research on the synthesis of polymers from related compounds, such as 1,4-bis(4-amino-2-phenylphenoxy)benzene, offers insights into the physical properties that 4-(Methylthio)benzene-1,2-diamine might exhibit in polymeric forms (Morikawa et al., 2012).

Chemical Properties Analysis

- Electrochromic Material Properties : The electrosynthesis and characterization of materials from poly(1,4-bis(3-methylthiophen-2-yl)benzene) provide an example of the electrochromic properties that could be associated with 4-(Methylthio)benzene-1,2-diamine derivatives (Wang et al., 2012).

Molecular Structure Analysis of 4-(Methylthio)benzene-1,2-diamine

The molecular structure of 4-(Methylthio)benzene-1,2-diamine, while not directly detailed in the literature, can be inferred from studies on similar compounds. Here are key insights from related research:

Vibrational and Conformational Analysis : The study of N1-N2-bis((pyridine-4-yl)methylene)benzene-1,2-diamine provides insights into the molecular structure of similar compounds, including potential 4-(Methylthio)benzene-1,2-diamine. It details vibrational frequencies and optimized geometrical parameters, which are useful for understanding the structure of related molecules (Subashchandrabose et al., 2013).

Electronic Structure Analysis : Research on the Au/benzene-1,4-dithiol/Au transport interface, which includes benzene-1,4-dithiol (a structurally similar compound to 4-(Methylthio)benzene-1,2-diamine), provides insights into the electronic structure and the effects of chemical bonding. This information can be valuable for understanding the electronic properties of 4-(Methylthio)benzene-1,2-diamine (Schwingenschloegl & Schuster, 2006).

Crystal Structure Studies : Analysis of the crystal structure of N-(2-Pyridylmethylene)benzene-1,4-diamine could provide relevant information for the crystal structure of 4-(Methylthio)benzene-1,2-diamine. The study explores intermolecular hydrogen bonds and crystallographic planes, which can be informative for understanding the crystalline nature of similar compounds (Marjani et al., 2011).

科学研究应用

1. Use in Synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles

- Summary of Application : The compound is used in the synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles. These compounds have gained attention for their applications in the development of platelet-derived growth factor receptor (PDGFR), cyclooxygenase (COX), and phosphodiesterase 10A inhibitors, as well as for many optoelectronic materials .

- Methods of Application : The synthesis involves the irradiation of 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid which provided N2-aryl-4-methoxybenzene-1,2-diamines as the major product .

- Results or Outcomes : The study demonstrated a solvent-controllable photoreaction of 4-methoxyazobenzenes to afford 1-aryl-1H-benzimidazoles or N-arylbenzene-1,2-diamines .

2. Use as a Curing Agent

- Summary of Application : This compound is used as a curing agent in the production of polyurethane elastomers .

- Methods of Application : It is added to two-component polyurethane elastomers based on TDI and MTDI .

- Results or Outcomes : The resulting polyurethane products are superior to those cured with MOCA .

3. Use in Polyurethane Products

- Summary of Application : It is used in the production of polyurethane products such as printing rubber scrapers and oil pipe cleaning scrapers .

- Methods of Application : It is incorporated into the polyurethane formulation to improve oil resistance .

- Results or Outcomes : The volume expansion rate of the resulting polyurethane products is relatively low .

4. Use as an NF-κB Activation Inhibitor

- Summary of Application : This compound is used as an NF-κB activation inhibitor. NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival .

- Methods of Application : It is used in inflammation and immunology applications .

- Results or Outcomes : The use of this compound controls the biological activity of NF-κB .

5. Use in the Synthesis of N,N’-Bis(4-nitro-benzylidene)-benzene-1,2-diamine

- Summary of Application : This compound is used in the synthesis of N,N’-Bis(4-nitro-benzylidene)-benzene-1,2-diamine .

- Methods of Application : The synthesis involves the reaction of 4-(Methylthio)benzene-1,2-diamine with 4-nitrobenzaldehyde .

- Results or Outcomes : The resulting compound has a molecular weight of 374.359 .

属性

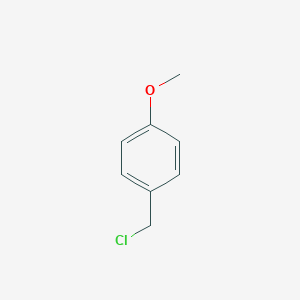

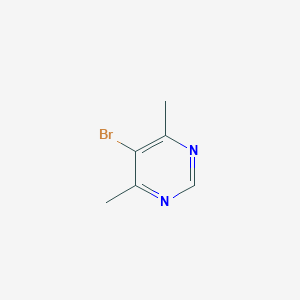

IUPAC Name |

4-methylsulfanylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWXTRRBUDFFIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Methylthio)benzene-1,2-diamine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B31590.png)

![6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B31595.png)